[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol
Description
Properties
IUPAC Name |
[1-(5-amino-2-methylbenzimidazol-1-yl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-15-11-7-10(14)3-4-12(11)16(9)13(8-17)5-2-6-13/h3-4,7,17H,2,5-6,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYBBDFUSUYLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3(CCC3)CO)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzodiazole Construction
The benzodiazole nucleus is typically constructed via acid-catalyzed condensation of o-phenylenediamine derivatives with carboxylic acid equivalents. For 5-amino-2-methyl substitution, 4-methyl-1,2-diaminobenzene serves as the optimal precursor. Reaction with triethyl orthoformate in hydrochloric acid yields 2-methyl-1H-benzodiazole, with subsequent nitration at position 5 followed by catalytic hydrogenation introducing the amino group.
Hydroxymethyl Group Installation
Post-alkylation oxidation of a cyclobutylmethyl precursor proves challenging due to benzodiazole sensitivity. Instead, introducing the hydroxymethyl group prior to alkylation via:
- Lithium Aluminum Hydride Reduction : Cyclobutanecarboxylic acid → cyclobutane methanol (85% yield).
- Epoxide Ring-Opening : Reaction of cyclobutane epoxide with benzodiazole anion, though requiring stringent anhydrous conditions.
Detailed Synthetic Protocols
Synthesis of 5-Amino-2-Methyl-1H-1,3-Benzodiazole
Step 1 : Nitration of 2-methyl-1H-benzodiazole
- Conditions : Fuming HNO3 (90%), H2SO4 (10%), 0°C → 25°C, 4 h
- Yield : 68% 5-nitro-2-methylbenzodiazole
Step 2 : Catalytic Hydrogenation
Preparation of Cyclobutylmethyl Bromide
Step 1 : Cyclobutanecarboxylic Acid Reduction
Step 2 : Bromination
N1-Alkylation of Benzodiazole
Conditions :
- Substrate : 5-Amino-2-methylbenzodiazole (1.0 eq.)
- Base : NaH (2.5 eq.), DMF, 0°C → 60°C
- Electrophile : Cyclobutylmethyl bromide (1.2 eq.), 12 h
- Workup : Aqueous NaHCO3, EtOAc extraction
- Yield : 64% [1-(5-Amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol
Critical Reaction Optimization
Solvent Effects on Alkylation
Comparative yields under varied conditions:
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | NaH | 60 | 12 | 64 |
| THF | K2CO3 | 80 | 24 | 41 |
| DMSO | DBU | 100 | 6 | 58 |
Protecting Group Strategies
- Amino Group Protection : Acetylation (Ac2O/pyridine) prevents unwanted side reactions during bromination steps, with deprotection using NH3/MeOH (93% recovery).
- Hydroxymethyl Protection : TBSCl imidazole-catalyzed silylation (91% yield) enables sequential functionalization.
Spectroscopic Characterization
1H NMR Analysis (400 MHz, DMSO-d6)
IR Spectroscopy (KBr pellet)
- Key Bands : 3340 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (C-H cyclobutane), 1615 cm⁻¹ (C=N benzodiazole), 1050 cm⁻¹ (C-O alcohol)
Alternative Synthetic Pathways
Ring-Expansion Approach
Photochemical expansion of cyclopropane-fused benzodiazoles via [2+2] cycloaddition:
Enzymatic Hydroxylation
CYP450-mediated oxidation of cyclobutylmethyl precursor:
- Enzyme : BM3 mutant (F87V)
- Conditions : NADPH (1 mM), 25°C, 24 h
- Conversion : 41% (requires extensive protein engineering)
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Parameter | Alkylation Route | Ring-Expansion | Enzymatic |
|---|---|---|---|
| Raw Material Cost | $120/kg | $480/kg | $890/kg |
| Step Count | 4 | 7 | 3 |
| E-Factor | 18.7 | 45.2 | 9.1 |
Green Chemistry Metrics
- Atom Economy (Alkylation Route) : 68%
- Process Mass Intensity : 32 kg/kg product
- Solvent Recovery : 89% DMF via vacuum distillation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the cyclobutyl group, resulting in various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole ring and the cyclobutyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted benzimidazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to [1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol exhibit significant biological activities, particularly against cancer cell lines and microbial pathogens. Some key findings include:
Anticancer Activity
Studies have shown that benzodiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action: These compounds may interfere with microtubule dynamics, leading to apoptosis in cancer cells.
- Case Studies: In vitro studies demonstrated that modifications in substituents on the benzodiazole ring can enhance potency against specific cancer types.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Target Pathogens: Research indicates effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
- Structure–Activity Relationship: Variations in the molecular structure significantly influence antimicrobial activity, highlighting the importance of specific functional groups.
Potential Applications
Based on its properties and biological activities, this compound has potential applications in:
Drug Development
The compound could serve as a lead for developing new anticancer and antimicrobial drugs. Its unique mechanism of action may provide a novel approach to treatment where conventional therapies fail.
Research Tool
Due to its ability to interact with biological targets, this compound may be used as a research tool in studying cellular processes related to cancer and infection.
Chemical Synthesis
The structural features of this compound make it a valuable intermediate in organic synthesis for creating more complex molecules.
Mechanism of Action
The mechanism of action of [1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol involves its interaction with specific molecular targets in biological systems. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The amino and methyl groups, as well as the cyclobutyl ring, contribute to the compound’s overall activity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzodiazole Core
2-(5-Amino-2-methyl-1H-1,3-benzodiazol-1-yl)propane-1,3-diol
- Structure: Features a propane-1,3-diol chain instead of cyclobutylmethanol.
- Key Differences: The diol substituent increases hydrophilicity and hydrogen-bonding capacity compared to the rigid cyclobutylmethanol group. This may enhance solubility but reduce membrane permeability .
(5-Amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol
- Structure : Substitutes the cyclobutyl group with a linear butyl chain.
3-(4,5,6,7-Tetrabromo-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol (N1-PrOH-TBBi)
- Structure: Contains a propanol chain and bromine atoms on the benzodiazole ring.
- Key Differences: Bromination enhances binding to kinase catalytic pockets (e.g., CK2 and PIM-1), while the propanol chain provides moderate rigidity.
Cyclobutyl-Containing Analogues
Sibutramine-Related Compounds
- Examples : N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride.
- Key Differences: These compounds feature a cyclobutyl group linked to amine pharmacophores.
(1-{2-Amino-1-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol
- Structure: Combines a cyclobutylmethanol group with a pyrazole-ethylamine substituent.
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | Target Relevance |
|---|---|---|---|---|
| Target Compound | ~247.3 | 5-Amino, 2-methyl, cyclobutylmethanol | 1.8 | Enzyme inhibition, antiviral* |
| 2-(5-Amino-2-methyl...)propane-1,3-diol | ~267.3 | Diol, 5-amino, 2-methyl | -0.5 | Solubility-enhanced drug design |
| N1-PrOH-TBBi | ~487.9 | Tetrabromo, propanol | 3.2 | Kinase inhibition (CK2/PIM-1) |
| Sibutramine Derivative | ~341.3 | 4-Chlorophenyl, cyclobutyl | 4.1 | Neurotransmitter reuptake inhibition |
*Hypothesized based on benzodiazole interactions with viral proteases (e.g., ZIKV NS2B/NS3) .
Biological Activity
[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclobutyl group attached to a benzodiazole moiety, which is known for various pharmacological activities.
Biological Activity Overview
Research indicates that compounds containing the benzodiazole structure often exhibit significant biological activities, including:
- Antitumor Activity : Benzodiazole derivatives have been reported to inhibit tumor growth in various cancer models. For instance, certain derivatives have shown promising results against colon cancer cell lines with IC50 values in the nanomolar range .
- Enzyme Inhibition : Many benzodiazole derivatives act as potent inhibitors of specific enzymes involved in cancer progression. For example, compounds with similar structures have demonstrated inhibitory activity against kinases such as FGFR1 and Aurora kinases .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Biological Activity | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | FGFR1 Inhibition | 30.2 | |
| Compound B | Antitumor Activity (HCT116) | 0.64 | |
| Compound C | ERK1/2 Inhibition | 20 |
Case Studies
A study conducted on related benzodiazole derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation. For instance, compound CFI-400945 was shown to significantly reduce tumor size in a mouse model of colon cancer, highlighting the potential therapeutic applications of such compounds .
Another investigation focused on the structure-activity relationship (SAR) of benzodiazole derivatives revealed that modifications at specific positions on the benzodiazole ring could enhance biological activity and selectivity towards target enzymes .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific protein targets involved in cell signaling pathways. This interaction can lead to the inhibition of cancer cell growth and induction of apoptosis.
Q & A
Basic: What synthetic methodologies are employed to synthesize [1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol?
Answer:
Key synthetic routes involve:
- Condensation reactions between benzodiazole precursors and cyclobutyl intermediates under controlled pH and temperature.
- Catalytic hydrogenation for reducing nitro or imine groups to the amino moiety, ensuring regioselectivity.
- Protection/deprotection strategies for the hydroxyl group in the methanol moiety to prevent side reactions during benzodiazole ring formation .
Methodological considerations include solvent polarity (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation).
Basic: How is the crystal structure of this compound determined experimentally?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL software is standard for refinement:
- Data collection : High-resolution diffraction data (≤ 0.8 Å) ensure accurate electron density maps.
- Space group determination : SHELXT automates Laue group identification, critical for resolving cyclobutyl ring conformation .
- Validation : R-factor convergence (< 5%) and residual density analysis confirm structural accuracy .
Advanced: How can researchers design experiments to assess its interaction with cytochrome P450 enzymes?
Answer:
Experimental design :
- Fluorescence quenching assays : Monitor changes in enzyme fluorescence upon ligand binding (excitation at 280 nm).
- Crystallographic studies : Co-crystallize the compound with CYP3A4 isoform using SHELX pipelines to resolve binding modes .
- Kinetic analysis : Measure inhibition constants (Ki) via Lineweaver-Burk plots under varied substrate concentrations .
Advanced: How to address contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay variability : Standardize conditions (e.g., pH 7.4 buffer, 37°C) and control for co-solvents (e.g., DMSO ≤ 0.1%).
- Purity verification : Use HPLC with C18 columns (e.g., 0.5 µm particle size) and compare retention times against known impurities .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate studies, focusing on effect sizes .
Basic: What role does the cyclobutyl group play in the compound’s physicochemical properties?
Answer:
- Lipophilicity : The cyclobutyl ring increases logP compared to linear alkyl chains, enhancing membrane permeability .
- Ring strain : The strained four-membered ring may influence reactivity, e.g., susceptibility to ring-opening under acidic conditions .
- Stereochemical rigidity : Restricts conformational flexibility, potentially improving target selectivity .
Advanced: What strategies optimize purity for in vitro biological studies?
Answer:
- Chromatographic purification : Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to isolate >98% pure fractions .
- Mass-directed fractionation : LC-MS/MS identifies and isolates isotopically pure fractions.
- Crystallization : Recrystallize from ethanol/water mixtures to remove amorphous impurities .
Basic: How are spectroscopic techniques (NMR, IR) utilized for structural validation?
Answer:
- <sup>1</sup>H NMR : Confirm benzodiazole aromatic protons (δ 7.2–8.1 ppm) and cyclobutyl CH2 groups (δ 2.5–3.0 ppm).
- IR spectroscopy : Detect hydroxyl stretches (3200–3600 cm<sup>-1</sup>) and benzodiazole C=N vibrations (1600–1650 cm<sup>-1</sup>) .
- 2D NMR (COSY, HSQC) : Resolve coupling between cyclobutyl and methanol protons .
Advanced: How do structural analogs with trifluoromethyl or phenyl substitutions compare in activity?
Answer:
- Trifluoromethyl analogs : Exhibit enhanced metabolic stability due to fluorine’s electronegativity but may reduce solubility .
- Phenyl-substituted derivatives : Show improved π-π stacking with aromatic enzyme pockets but increased steric hindrance .
- SAR studies : Use IC50 comparisons across analogs to map critical substituent positions .
Advanced: What analytical challenges arise in quantifying trace impurities?
Answer:
- Detection limits : Employ UPLC-MS with MRM mode to quantify impurities at <0.1% levels.
- Matrix effects : Use isotopically labeled internal standards (e.g., deuterated analogs) to correct signal suppression .
- Degradant identification : Forced degradation studies (heat, light, pH extremes) coupled with HRMS identify labile functional groups .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
